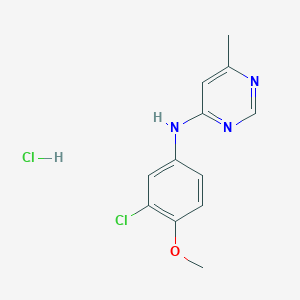![molecular formula C20H22N2O2 B4629025 3-苯基-N-[4-(1-吡咯烷基羰基)苯基]丙酰胺](/img/structure/B4629025.png)
3-苯基-N-[4-(1-吡咯烷基羰基)苯基]丙酰胺
描述
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide often involves multicomponent reactions, coupling reactions, or specific modifications to existing functional groups. For example, Hanna and Girges (1990) described the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives as additives to resist photooxidation in polymers, indicating a method that could potentially be adapted for the synthesis of the target compound (Hanna & Girges, 1990).
Molecular Structure Analysis
Structural analysis of similar compounds involves spectroscopic methods like NMR, FT-IR, and X-ray crystallography. Kulai and Mallet-Ladeira (2016) utilized these techniques to elucidate the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, showcasing how structural features can be precisely determined (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Chemical reactivity and properties, such as photooxidation resistance or interaction with polymers, are key aspects of these compounds. The study by Hanna and Girges (1990) on photooxidation retardants highlights the role of structural elements in the compound's performance as a UV absorber, suggesting how the functional groups in 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide might influence its chemical behavior (Hanna & Girges, 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applications of a compound. Studies on related compounds, like those by Kulai and Mallet-Ladeira (2016), provide a foundation for predicting these properties through methods like crystallography (Kulai & Mallet-Ladeira, 2016).
科学研究应用
抗惊厥活性与药物设计
3-苯基-N-[4-(1-吡咯烷基羰基)苯基]丙酰胺衍生物的一个显著应用是开发具有抗惊厥特性的杂交化合物。这些化合物结合了来自已知抗癫痫药物(如乙琥胺、左乙拉西坦和拉科酰胺)的化学片段。研究发现,在临床前癫痫发作模型中,几种衍生物具有广泛的活性范围。例如,一种衍生物在最大电休克 (MES) 测试、皮下戊四唑 (scPTZ) 测试和六赫兹 (6 Hz) 耐药性边缘性癫痫发作模型中表现出高保护作用,而不会损害动物的运动协调性。这表明这些衍生物在创造更有效和更安全的抗癫痫药物方面具有潜力(Kamiński 等,2015)。
聚合物中的光氧化阻滞剂
另一个研究方向探索了将 3-苯基-N-[4-(1-吡咯烷基羰基)苯基]丙酰胺衍生物用作聚合物中的光氧化阻滞剂。这些化合物通过其结构特征(包括双氢键)充当紫外线吸收剂,保护聚合物免受紫外线照射引起的降解。此类应用对于延长聚合物基产品的寿命至关重要,因为它可以防止其光氧化降解(Hanna & Girges,1990)。
药物开发中的药代动力学和代谢
在药物开发中,了解化合物的药代动力学和代谢至关重要。对选择性雄激素受体调节剂 (SARM) 的研究(包括基于 3-苯基-N-[4-(1-吡咯烷基羰基)苯基]丙酰胺结构的那些)表明,这些化合物在大鼠中表现出低清除率、中等分布容积和广泛的代谢。此类研究为了解如何设计具有理想药代动力学特征的化合物以治疗雄激素依赖性疾病提供了重要的见解,突出了分子特性在药物开发中的重要性(Wu 等,2006)。
属性
IUPAC Name |
3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(13-8-16-6-2-1-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-5-15-22/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFANZBVZCYMAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)
![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)
